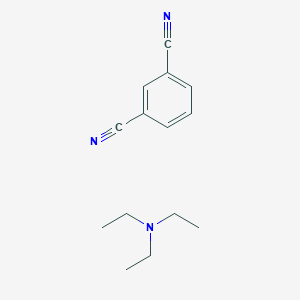

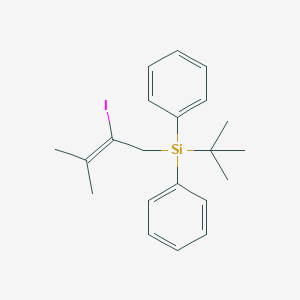

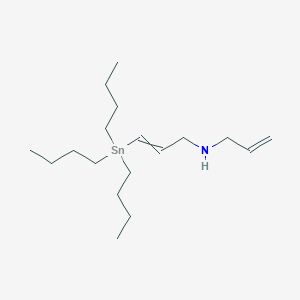

![molecular formula C10H9NO3S B14275982 Benzo[b]thiophene-6-ethanol, 5-nitro- CAS No. 159730-75-3](/img/structure/B14275982.png)

Benzo[b]thiophene-6-ethanol, 5-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene-6-ethanol, 5-nitro-: is a heterocyclic compound with a fused benzothiophene ring system. It contains a five-membered thiophene ring fused to a six-membered benzene ring. The specific position of the nitro group (NO₂) on the benzene ring and the hydroxyl group (OH) on the thiophene ring gives it its unique structure.

Métodos De Preparación

Synthetic Routes:

-

Heterocyclization

- One common synthetic method involves heterocyclization reactions. For example, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

- The Paal–Knorr reaction condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to yield thiophenes.

- Other methods include the Fiesselmann and Hinsberg syntheses .

-

Reduction of Quinone Derivatives

- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione can be synthesized by reducing quinone derivatives using sodium hydroxide and zinc powder. Subsequent treatment with tetrabutylammonium bromide and alkyl bromide yields the desired compound .

Industrial Production:

Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis can be scaled up with appropriate modifications.

Análisis De Reacciones Químicas

Benzo[b]thiophene-6-ethanol, 5-nitro-: can undergo various reactions:

Oxidation: It may be oxidized to form corresponding sulfones or sulfoxides.

Reduction: Reduction can yield dihydrothiophenes or other reduced derivatives.

Substitution: Substituents can be introduced at different positions on the benzene and thiophene rings.

Common reagents and conditions depend on the specific reaction type and desired product.

Aplicaciones Científicas De Investigación

This compound has diverse applications:

Medicine: Its pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

Organic Electronics: It contributes to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The exact mechanism by which Benzo[b]thiophene-6-ethanol, 5-nitro- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its pharmacological properties.

Comparación Con Compuestos Similares

While there are no direct analogs with the same substituents, other thiophene-based compounds share similar ring systems and biological activities. Some related compounds include:

Suprofen: Contains a 2-substituted thiophene framework and is a nonsteroidal anti-inflammatory drug.

Articaine: A 2,3,4-trisubstituted thiophene used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.

Propiedades

Número CAS |

159730-75-3 |

|---|---|

Fórmula molecular |

C10H9NO3S |

Peso molecular |

223.25 g/mol |

Nombre IUPAC |

2-(5-nitro-1-benzothiophen-6-yl)ethanol |

InChI |

InChI=1S/C10H9NO3S/c12-3-1-7-6-10-8(2-4-15-10)5-9(7)11(13)14/h2,4-6,12H,1,3H2 |

Clave InChI |

CKPYKTBJJJYBKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

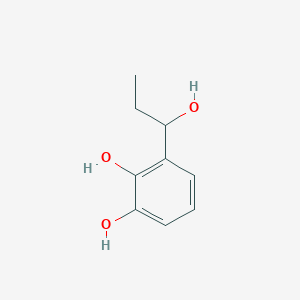

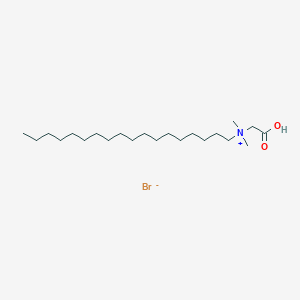

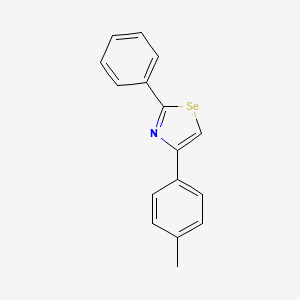

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)

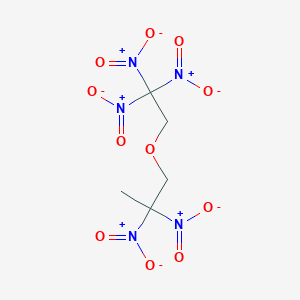

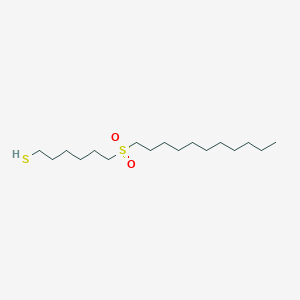

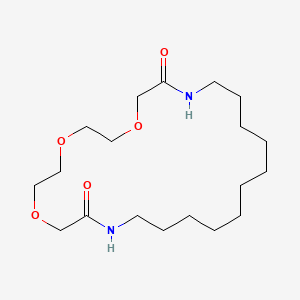

![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)

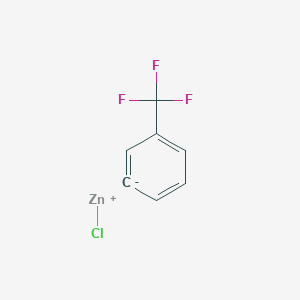

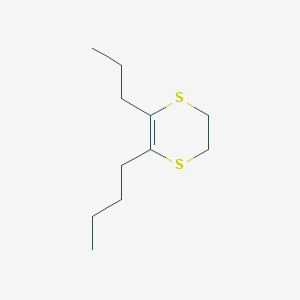

![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)